molecular formula C18H16Br2 B12940023 2',7'-Dibromospiro[cyclohexane-1,9'-fluorene]

2',7'-Dibromospiro[cyclohexane-1,9'-fluorene]

Cat. No.: B12940023
M. Wt: 392.1 g/mol
InChI Key: NIMUDEZBEUTHAS-UHFFFAOYSA-N
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Description

2’,7’-Dibromospiro[cyclohexane-1,9’-fluorene] is a chemical compound known for its unique spiro structure, which consists of a cyclohexane ring fused to a fluorene moiety with bromine atoms at the 2’ and 7’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,7’-Dibromospiro[cyclohexane-1,9’-fluorene] typically involves the bromination of spiro[cyclohexane-1,9’-fluorene]. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: 2’,7’-Dimethoxyspiro[cyclohexane-1,9’-fluorene]

    Oxidation: 2’,7’-Dibromospiro[cyclohexane-1,9’-fluorenone]

    Reduction: Spiro[cyclohexane-1,9’-fluorene]

Mechanism of Action

The mechanism of action of 2’,7’-Dibromospiro[cyclohexane-1,9’-fluorene] in its applications is primarily based on its ability to participate in electron transfer processes. The bromine atoms facilitate various chemical modifications, allowing the compound to act as an intermediate in the synthesis of more complex molecules. In organic electronics, its spiro structure provides stability and efficient charge transport .

Comparison with Similar Compounds

  • 2’,7’-Dibromospiro[fluorene-9,9’-xanthene]
  • 2,7-Dibromospiro[fluorene-9,9’-xanthene]
  • Spiro[fluorene-9,9’-xanthene]

Uniqueness: 2’,7’-Dibromospiro[cyclohexane-1,9’-fluorene] is unique due to its spiro structure, which imparts distinct electronic properties compared to its analogs. The presence of the cyclohexane ring enhances its thermal stability and mechanical strength, making it more suitable for high-performance applications in organic electronics and materials science .

Properties

Molecular Formula

C18H16Br2

Molecular Weight

392.1 g/mol

IUPAC Name

2',7'-dibromospiro[cyclohexane-1,9'-fluorene]

InChI

InChI=1S/C18H16Br2/c19-12-4-6-14-15-7-5-13(20)11-17(15)18(16(14)10-12)8-2-1-3-9-18/h4-7,10-11H,1-3,8-9H2

InChI Key

NIMUDEZBEUTHAS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br

Origin of Product

United States

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